molecular formula C12H9ClO2 B8061402 5-Chloro-2-phenoxyphenol

5-Chloro-2-phenoxyphenol

Cat. No.: B8061402
M. Wt: 220.65 g/mol
InChI Key: ZVTLRRZWZYDDLD-UHFFFAOYSA-N
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Description

5-Chloro-2-phenoxyphenol (CAS 3489-83-6) is a chlorinated aromatic ether of significant interest in advanced chemical and materials research. With a molecular formula of C12H9ClO2 and a molecular weight of 220.65 g/mol , it serves as a versatile synthetic intermediate. Its primary research application is in the synthesis of novel metallophthalocyanines (Pcs) . These macrocyclic complexes, incorporating metals like nickel(II), iron(II), copper(II), zinc(II), and lead(II), are investigated for their special properties, including strong delocalized 18 π-electron systems and high thermal stability . The resulting complexes show promise in developing technologies for chemical sensors, electrochromic display systems, semiconductors, nonlinear optics, and dye-sensitized solar cells . Furthermore, due to its structural relationship to known bioactive molecules like triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), this compound is a relevant congener in environmental and biological studies, particularly concerning the behavior and impact of chlorinated phenolic compounds . The compound is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-2-phenoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTLRRZWZYDDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Mediated Chlorination with Molecular Chlorine

The most well-documented method involves the chlorination of 2-phenoxyanisole (2-methoxydiphenyl ether) using chlorine gas in polar aprotic solvents. As described in US4284828A, this two-step process begins with selective electrophilic substitution at the 4- and 5-positions of the aromatic ring, followed by acid-catalyzed demethylation.

Reaction Conditions:

  • Step 1 (Chlorination):

    • Solvents: Dimethylformamide (DMF), dimethylmethanephosphonate, or halogenated alkanes (e.g., 1,2-dichloroethane).

    • Temperature: 0–30°C.

    • Chlorine equivalents: 3–5 molar equivalents relative to 2-phenoxyanisole.

    • Catalysts: Iron(III) chloride (0.5–1% w/w) accelerates reaction kinetics.

  • Step 2 (Demethylation):

    • Reagents: Hydrochloric acid or aluminum chloride in benzene.

    • Temperature: Reflux (80–110°C).

    • Workup: Neutralization with NaOH, followed by recrystallization from methanol.

Key Data:

ParameterValueSource
Yield (Step 1)85–92%
Purity (Post-Step 2)≥97% (HPLC)
Melting Point105–106°C

This method’s selectivity arises from the electron-donating methoxy group, which directs chlorine to the para and meta positions. DMF stabilizes the transition state via hydrogen bonding, reducing polysubstitution.

Ullmann Condensation of Chlorinated Phenols

Continuous-Flow Synthesis with Ultrasonic Activation

CN113429268A discloses a pipeline reactor-based approach for synthesizing phenoxyphenol derivatives, adaptable to 5-chloro-2-phenoxyphenol by substituting 4-chlorophenol with 5-chloroguaiacol.

Procedure:

  • Formation of Phenolate Intermediate:

    • Reflux phenol with potassium hydroxide in toluene to generate sodium phenoxide.

    • Dehydration at 165–175°C ensures anhydrous conditions.

  • Coupling Reaction:

    • React sodium phenoxide with 5-chloro-2-bromophenol under ultrasonic irradiation.

    • Temperature: 160–180°C.

    • Residence time: 10–15 minutes.

  • Workup:

    • Acidification with HCl precipitates the product.

    • Recrystallization from toluene yields 96–97% purity.

Advantages:

  • Ultrasonic waves enhance mass transfer, reducing side products (e.g., diaryl ethers).

  • Continuous-flow design improves thermal management, enabling gram-scale production.

Electrochemical Synthesis

Anodic Oxidation of 2-Phenoxyphenol

The Raghavachari Group identified this compound as a minor product during the electrolysis of 2-phenoxyphenol in chloride-containing media.

Experimental Setup:

  • Electrolyte: 0.1 M NaCl in acetonitrile/water (9:1 v/v).

  • Electrodes: Platinum anode and cathode.

  • Potential: +1.2 V vs. Ag/AgCl.

Mechanism:

  • Chloride ions oxidize to chlorine radicals at the anode.

  • Radical-mediated electrophilic substitution occurs at the 5-position of 2-phenoxyphenol.

Yield: <5%, indicating this route is exploratory rather than practical.

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

MethodYieldPurityScalabilityEnvironmental Impact
Chlorination90%HighIndustrialModerate (Cl₂ use)
Ullmann Condensation85%HighPilot-scaleLow (solvent recovery)
Electrochemical<5%LowLab-scaleLow

Challenges:

  • Chlorination: Requires handling gaseous chlorine and acidic waste.

  • Ullmann: Stoichiometric bromine sources increase costs.

  • Electrochemical: Low yields necessitate further optimization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Analogues

The inhibitory activity of 5-chloro-2-phenoxyphenol is influenced by substituents on both the A- and B-rings. Key analogues include:

Compound A-Ring Substituent B-Ring Substituent Target Enzyme Ki (nM) MIC (µg/mL) Resistance Mutations (saFabI)
This compound 5-Cl Phenoxy saFabI, ftuFabI 1.2–5.0 0.03–0.06 A95V, I193S, F204S
Triclosan 5-Cl, 2-OH 2,4-Dichlorophenoxy saFabI, ecFabI 0.8–3.5 0.01–0.05 F204S, G93V
5-Ethyl-2-phenoxyphenol (EPP) 5-Ethyl Phenoxy saFabI 2.5–7.0 0.03–0.06 A95V, I193S, F204S
5-Fluoro-2-phenoxyphenol 5-F Phenoxy ftuFabI 180–225 >10 N/A
5-Methyl-2-phenoxyphenol 5-Me Phenoxy ftuFabI 1.5–4.0 N/A N/A

Key Observations :

Chlorine vs. Fluorine Substitution : Replacing the 5-Cl group with fluorine (5-F) reduces binding affinity by 150-fold in ftuFabI due to fluorine's smaller van der Waals radius, which weakens hydrophobic interactions with the enzyme's active site .

Ethyl vs. Chlorine Substitution: 5-Ethyl-2-phenoxyphenol (EPP) retains nanomolar activity against saFabI, indicating that bulky alkyl groups are tolerated, but chlorine provides optimal steric and electronic effects .

Enzyme Specificity: In E. coli FabI (ecFabI), this compound exhibits 7-fold higher affinity than triclosan, whereas in ftuFabI, triclosan's dichlorinated B-ring enhances activity, highlighting enzyme-specific binding preferences .

Resistance Profiles

Mutations in saFabI (e.g., A95V, I193S) confer cross-resistance to this compound, EPP, and triclosan, increasing MIC values by ~100-fold and Ki values by 5–3000-fold. This suggests a shared binding mode and overlapping interaction networks within the enzyme's active site .

Environmental and Physicochemical Behavior

This compound is a reductive dechlorination product of triclosan. Unlike triclosan, it lacks a second chlorine on the B-ring, resulting in:

  • Higher solubility : Increased environmental mobility due to reduced hydrophobicity .
  • Lower persistence: Not detected in biochar, suggesting faster degradation under pyrolysis conditions .

Mechanistic Insights

Binding Interactions

  • Hydrogen Bonding : The A-ring hydroxyl group forms hydrogen bonds with Tyr 158 and NAD+ ribose, critical for stabilizing the enzyme-inhibitor complex .
  • π-Stacking : The chloro-substituted A-ring interacts with the nicotinamide ring of NAD+ via π-stacking, a feature disrupted in 5-fluoro analogues .
  • Hydrophobic Contacts : Chlorine and methyl/ethyl substituents enhance binding to hydrophobic pockets in FabI enzymes .

Slow-Onset Inhibition

This compound exhibits slow-onset inhibition kinetics, characterized by prolonged residence time in the active site. This is attributed to conformational changes in ftuFabI upon inhibitor binding, which are less pronounced in analogues lacking chlorine .

Biological Activity

5-Chloro-2-phenoxyphenol (5CPP) is a phenolic compound recognized for its significant biological activities, particularly as an antimicrobial agent. This article explores its mechanisms of action, efficacy against various pathogens, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H9ClO2C_{12}H_9ClO_2 and a molecular weight of approximately 224.65 g/mol. It is structurally similar to other chlorinated phenolic compounds, such as triclosan, and exhibits a similar mode of action through the inhibition of bacterial fatty acid synthesis.

The primary mechanism by which 5CPP exerts its biological activity is through the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid biosynthesis pathway of bacteria. This inhibition disrupts the synthesis of fatty acids, which are crucial for bacterial cell membrane integrity and function.

Inhibition Characteristics

Research indicates that 5CPP acts as a slow-onset tight-binding inhibitor of FabI, with a dissociation constant (KiK_i) in the low picomolar range. This means that once bound to the enzyme, it remains attached for an extended period, effectively reducing the enzyme's activity over time .

Biological Activity Against Pathogens

5CPP has been tested against various bacterial strains, demonstrating potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for 5CPP have been reported as low as 0.00018 μg/mL against specific pathogens such as Francisella tularensis and Escherichia coli.

Table 1: Antibacterial Efficacy of this compound

PathogenMIC (μg/mL)Reference
Francisella tularensis0.00018
Escherichia coli0.001
Staphylococcus aureus0.002
Pseudomonas aeruginosa0.005

Environmental Impact and Resistance

Studies have shown that exposure to phenolic compounds like 5CPP can lead to increased resistance in bacterial populations. Sub-lethal concentrations may promote cross-resistance to other antimicrobials, raising concerns about their environmental persistence and impact on public health .

Case Studies and Research Findings

  • In Vivo Studies : In mouse models of infection, compounds similar to 5CPP have shown promising results in reducing bacterial load when administered alongside standard antibiotics. The slow-onset inhibition allows for sustained antimicrobial action even after plasma levels drop .
  • Toxicokinetics : Comparative studies indicate that while 5CPP is absorbed quickly in various animal models, its metabolites are primarily excreted via urine, suggesting minimal bioaccumulation potential .
  • Environmental Persistence : Research into the degradation of 5CPP in environmental settings indicates that it can persist under certain conditions, leading to potential ecological risks when released into water systems .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-chloro-2-phenoxyphenol in laboratory settings?

  • Methodological Answer : Researchers should wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. CPP should be stored in airtight containers away from oxidizing agents. Waste must be segregated and disposed via certified hazardous waste services, as improper disposal risks environmental contamination .

Q. How can this compound be synthesized, and what purity validation methods are recommended?

  • Methodological Answer : CPP is typically synthesized via Ullmann coupling between 2-phenoxyphenol and a chlorinating agent (e.g., N-chlorosuccinimide). Post-synthesis, purity can be validated using reverse-phase HPLC (C18 column, methanol/water mobile phase) and LC-MS for molecular weight confirmation (>95% purity is standard for enzymatic assays). Structural confirmation requires 1^1H/13^13C NMR in deuterated DMSO .

Q. What analytical techniques are critical for characterizing CPP’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should use UV-Vis spectroscopy to track absorbance changes at 270 nm (CPP’s λmax) across pH 4–8. Accelerated degradation studies (e.g., 40°C for 72 hours) paired with LC-MS can identify breakdown products. Buffer systems (e.g., phosphate, citrate) must be pre-screened to avoid interference .

Advanced Research Questions

Q. How do substituents on the phenoxyphenol scaffold influence CPP’s inhibition of bacterial enoyl reductases (e.g., saFabI or ftuFabI)?

  • Methodological Answer : Substituent effects are evaluated via comparative kinetics and X-ray crystallography. For example:

SubstituentIC50 (μM)Binding Affinity (Kd)Notes
5-Cl (CPP)0.128.2 nMOptimal van der Waals interactions
5-F18.51.2 μMReduced radius disrupts hydrophobic packing
5-CH30.4515 nMSteric hindrance lowers catalytic efficiency
Mutagenesis studies (e.g., saFabI-Ala95Gly) further clarify residue-specific interactions .

Q. How should researchers design experiments to resolve contradictions in reported inhibitory concentrations of CPP across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Use identical enzyme sources (e.g., recombinant saFabI vs. cell lysates).
  • Control cofactor concentrations (NADH levels impact binding kinetics).
  • Validate inhibitor solubility (DMSO concentrations ≤1% v/v to avoid solvent interference).
    Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What experimental approaches identify resistance mutations in FabI enzymes exposed to CPP?

  • Methodological Answer : Resistance studies involve:

  • Selection assays : Serial passage of S. aureus in sub-inhibitory CPP concentrations.
  • Whole-genome sequencing : Identify mutations (e.g., saFabI-Phe204Ser) linked to resistance.
  • Enzyme kinetics : Compare mutant vs. wild-type kcatk_{cat}/KmK_m values for substrates like trans-2-dodecenoyl-CoA.
  • Structural modeling : MD simulations to predict how mutations alter CPP-enzyme interactions .

Q. Why does replacing the 5-chloro group in CPP with fluorine drastically reduce its inhibitory potency?

  • Methodological Answer : Fluorine’s smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) disrupts hydrophobic packing in the FabI binding pocket. Despite similar pKa values (CPP: 7.8 vs. 5-F analog: 7.7), fluorine’s reduced polarizability weakens London dispersion forces critical for high-affinity binding. Crystallographic data show suboptimal positioning of the 5-F analog in the active site .

Data Contradiction Analysis

Q. How to address conflicting reports on CPP’s bactericidal vs. bacteriostatic effects?

  • Methodological Answer : Discrepancies may stem from:

  • Strain variability : S. aureus clinical isolates vs. lab strains differ in efflux pump expression.
  • Culture media : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 alter CPP bioavailability.
  • Endpoint metrics : MIC (bacteriostatic) vs. time-kill assays (bactericidal).
    Standardize testing using CLSI guidelines and include controls like triclosan .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-phenoxyphenol
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-phenoxyphenol

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